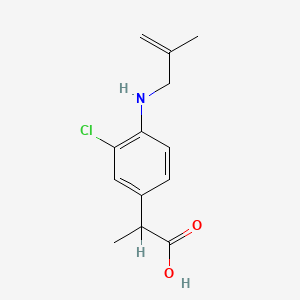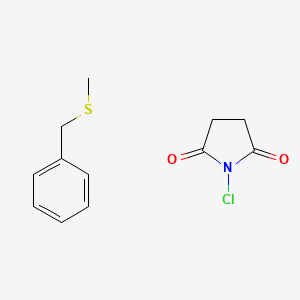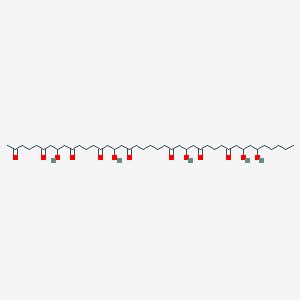
8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone is a complex organic compound with the molecular formula C41H68O13 . This compound is characterized by its multiple hydroxyl groups and ketone functionalities, making it a significant molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to hydroxylation and ketonization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products, making the process efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert ketone groups to alcohols, altering the compound’s properties.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s multiple hydroxyl groups make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.
Mechanism of Action
The mechanism by which 8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity and stability. The ketone functionalities may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8,16,18,26,34,36-Hexahydroxy-2,6,10,14,24,28,32-hentetracontaneheptone: This compound has an additional hydroxyl group compared to 8,16,26,34,36-Pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone.
8,18,26,34,36-Pentahydroxyhentetracontane-2,6,10,16,20,24,28,32-octone: This compound has a slightly different arrangement of hydroxyl groups and ketone functionalities.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
72200-77-2 |
|---|---|
Molecular Formula |
C41H68O13 |
Molecular Weight |
769.0 g/mol |
IUPAC Name |
8,16,26,34,36-pentahydroxyhentetracontane-2,6,10,14,18,24,28,32-octone |
InChI |
InChI=1S/C41H68O13/c1-3-4-6-13-30(43)21-38(51)25-34(47)17-10-18-35(48)26-39(52)22-31(44)14-7-5-8-15-32(45)23-40(53)27-36(49)19-11-20-37(50)28-41(54)24-33(46)16-9-12-29(2)42/h30,38-41,43,51-54H,3-28H2,1-2H3 |
InChI Key |
DBQULWBPIZECMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(CC(=O)CCCC(=O)CC(CC(=O)CCCCCC(=O)CC(CC(=O)CCCC(=O)CC(CC(=O)CCCC(=O)C)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


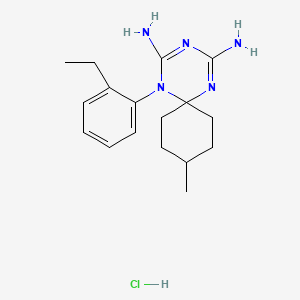
![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
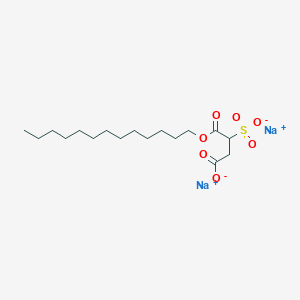
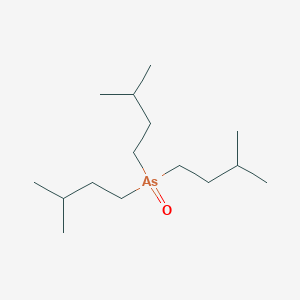
![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)
![Benzenamine, 4-[[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]thio]-](/img/structure/B14468018.png)


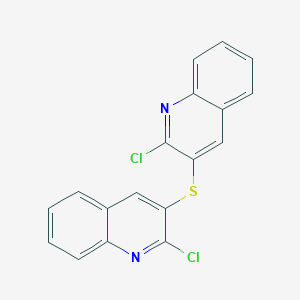


![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)
